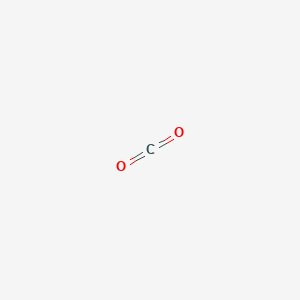
3,4-Diformylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diformylbenzonitrile (DFBN) is an organic compound with the molecular formula C9H5NO2. It is a yellow crystalline solid that is commonly used in scientific research applications. The compound is known for its unique properties, which make it a valuable tool in the field of chemistry.
Mechanism Of Action
3,4-Diformylbenzonitrile is a reactive compound that can undergo various chemical reactions. It is known to undergo nucleophilic addition reactions with various compounds, including amines and thiols. 3,4-Diformylbenzonitrile can also undergo oxidation reactions to form its corresponding carboxylic acid.
Biochemical And Physiological Effects
3,4-Diformylbenzonitrile has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and should be handled with care.
Advantages And Limitations For Lab Experiments
3,4-Diformylbenzonitrile is a versatile compound that can be used in a variety of lab experiments. Its ability to undergo various chemical reactions makes it a valuable tool in organic synthesis. However, its toxic nature requires proper handling and disposal procedures.
Future Directions
There are several future directions for the study of 3,4-Diformylbenzonitrile. One area of interest is the development of new organic compounds using 3,4-Diformylbenzonitrile as a building block. Additionally, the study of 3,4-Diformylbenzonitrile's fluorescent properties and its potential use in OLEDs is an area of active research. Finally, the toxicology of 3,4-Diformylbenzonitrile and its potential impact on the environment is an area that requires further investigation.
In conclusion, 3,4-Diformylbenzonitrile is a valuable compound in the field of chemistry due to its unique properties. Its ability to undergo various chemical reactions makes it a versatile tool in organic synthesis. However, its toxic nature requires proper handling and disposal procedures. The study of 3,4-Diformylbenzonitrile's properties and potential applications is an area of active research with several future directions.
Synthesis Methods
3,4-Diformylbenzonitrile can be synthesized through the reaction of 3,4-dicyanotoluene with formaldehyde in the presence of a catalyst. The reaction produces 3,4-Diformylbenzonitrile as a yellow solid, which can be purified through recrystallization.
Scientific Research Applications
3,4-Diformylbenzonitrile is commonly used as a building block in the synthesis of various organic compounds. It is used in the production of polymers, dyes, and pharmaceuticals. Additionally, 3,4-Diformylbenzonitrile is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
properties
CAS RN |
19047-20-2 |
|---|---|
Product Name |
3,4-Diformylbenzonitrile |
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3,4-diformylbenzonitrile |
InChI |
InChI=1S/C9H5NO2/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,5-6H |
InChI Key |
YSOLWZQAJMVDJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C=O |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)C=O |
synonyms |
Benzonitrile, 3,4-diformyl- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)









![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)